molecular formula C16H14N2O B11866639 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile CAS No. 789-74-2

4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile

Cat. No.: B11866639
CAS No.: 789-74-2
M. Wt: 250.29 g/mol
InChI Key: VEJVFBVGHOEGLV-UHFFFAOYSA-N
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Description

4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile is a chemical compound that features a unique structure combining an indene moiety with a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-inden-1-one with an appropriate amine and benzonitrile under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine .

Scientific Research Applications

4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)benzonitrile is unique due to its combination of the indene and benzonitrile moieties, which confer specific chemical and biological properties not found in other similar compounds .

Properties

CAS No.

789-74-2

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzonitrile

InChI

InChI=1S/C16H14N2O/c17-10-11-5-7-13(8-6-11)18-16-14-4-2-1-3-12(14)9-15(16)19/h1-8,15-16,18-19H,9H2

InChI Key

VEJVFBVGHOEGLV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C#N)O

Origin of Product

United States

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